molecular formula C11H14ClN3S B1470804 4-(6-Chloro-2-cyclopropylpyrimidin-4-yl)thiomorpholine CAS No. 1513031-19-0

4-(6-Chloro-2-cyclopropylpyrimidin-4-yl)thiomorpholine

Cat. No.: B1470804
CAS No.: 1513031-19-0
M. Wt: 255.77 g/mol
InChI Key: AIKLJGFFGMBQNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(6-Chloro-2-cyclopropylpyrimidin-4-yl)thiomorpholine” is a chemical compound with the molecular formula C11H14ClN3S. It is available for purchase from various chemical suppliers .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Research has been conducted on the synthesis and evaluation of thiomorpholine derivatives for antimicrobial activity. Thiomorpholine and its derivatives have been synthesized through nucleophilic substitution reactions and evaluated for their potential as bioactive molecules with antimicrobial properties (Kardile & Kalyane, 2010).

Development of Novel Heterocyclic Systems

  • Novel heterocyclic systems incorporating thiomorpholine moieties have been developed for potential use in medicinal chemistry. These systems include complex ring structures that offer diverse biological profiles and may serve as building blocks for drug discovery (Karimian & Karimi, 2020).

Antitubercular and Pharmacological Activity

  • Compounds derived from cyclopropylpyrimidine have been synthesized and evaluated for their pharmacological activities, including antimicrobial and antitubercular effects. This research emphasizes the significance of structural modifications in pyrimidine derivatives to enhance biological activity (Patel et al., 2008).

Corrosion Inhibition

  • Thiomorpholine derivatives have been investigated for their role in corrosion inhibition, particularly in the context of protecting metals in aggressive environments. These studies demonstrate the potential of thiomorpholine-based compounds to act as effective corrosion inhibitors, highlighting their application in materials science (Amar et al., 2006).

Properties

IUPAC Name

4-(6-chloro-2-cyclopropylpyrimidin-4-yl)thiomorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3S/c12-9-7-10(15-3-5-16-6-4-15)14-11(13-9)8-1-2-8/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKLJGFFGMBQNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)Cl)N3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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